molecular formula C24H18N4O4 B5430492 (Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-[2-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile

(Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-[2-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile

Cat. No.: B5430492
M. Wt: 426.4 g/mol
InChI Key: SNVIMDUYKOMQQB-PDGQHHTCSA-N
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Description

(Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-[2-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Properties

IUPAC Name

(Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-[2-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O4/c1-31-20-10-11-21-22(13-20)27-24(26-21)18(14-25)12-17-4-2-3-5-23(17)32-15-16-6-8-19(9-7-16)28(29)30/h2-13H,15H2,1H3,(H,26,27)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVIMDUYKOMQQB-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=CC=C3OCC4=CC=C(C=C4)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=CC=C3OCC4=CC=C(C=C4)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-[2-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps in the synthesis may include:

  • Formation of the benzimidazole core through cyclization reactions.
  • Introduction of the methoxy group at the 6-position of the benzimidazole ring.
  • Formation of the prop-2-enenitrile moiety through condensation reactions.
  • Attachment of the 4-nitrophenylmethoxy group to the phenyl ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-[2-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the nitro group to an amino group.

    Substitution: The methoxy and nitrophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-[2-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

Benzimidazole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be studied for its potential therapeutic applications, such as targeting specific enzymes or receptors in biological systems.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of (Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-[2-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The pathways involved can vary based on the biological context and the specific activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives with different substituents. Examples may include:

  • 2-(6-methoxy-1H-benzimidazol-2-yl)phenyl derivatives
  • 3-(4-nitrophenyl)prop-2-enenitrile derivatives

Uniqueness

The uniqueness of (Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-[2-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile lies in its specific combination of functional groups, which may confer unique chemical and biological properties

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